1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
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Overview
Description
1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE is an organic compound with a complex structure that includes an indole core, a piperazine ring, and a sulfonyl group
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other biological functions .
Comparison with Similar Compounds
1-METHYL-5-[(4-METHYLPIPERAZINO)SULFONYL]-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and may exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring often have applications in medicinal chemistry and drug development.
Sulfonyl-containing compounds: These compounds are known for their diverse chemical reactivity and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-15-5-7-17(8-6-15)21(19,20)12-3-4-13-11(9-12)10-14(18)16(13)2/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWERQDAEJIOSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724568 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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